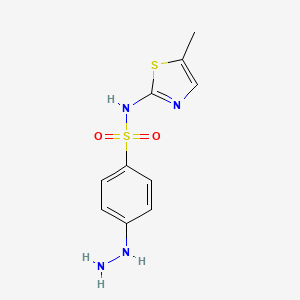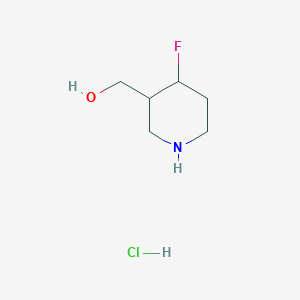
(4-Fluoro-3-piperidyl)methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-3-piperidyl)methanol;hydrochloride is a chemical compound that features a piperidine ring substituted with a fluorine atom and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-piperidyl)methanol;hydrochloride typically involves the introduction of a fluorine atom and a hydroxymethyl group onto a piperidine ring. One common method involves the reaction of 4-piperidone with a fluorinating agent, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or DMSO and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(4-Fluoro-3-piperidyl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fluorinated piperidine.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: 4-Fluoro-3-piperidylcarboxylic acid.
Reduction: 4-Fluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学研究应用
(4-Fluoro-3-piperidyl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
作用机制
The mechanism of action of (4-Fluoro-3-piperidyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- (4-Fluoro-3-methylpiperidin-4-yl)methanol hydrochloride .
Uniqueness
(4-Fluoro-3-piperidyl)methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxymethyl group on the piperidine ring can enhance its reactivity and binding affinity compared to other similar compounds .
属性
分子式 |
C6H13ClFNO |
|---|---|
分子量 |
169.62 g/mol |
IUPAC 名称 |
(4-fluoropiperidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h5-6,8-9H,1-4H2;1H |
InChI 键 |
WGCOQLAIQSHQDK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC(C1F)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



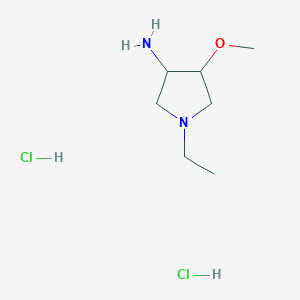
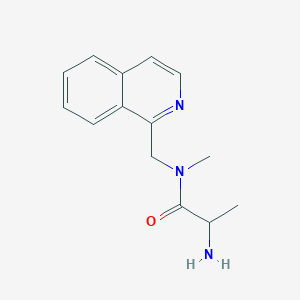
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
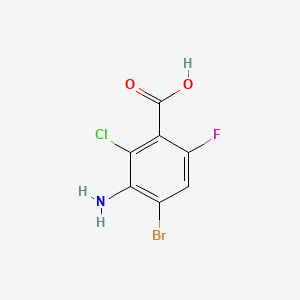
![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)

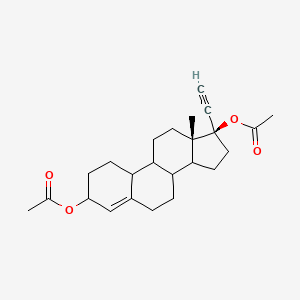
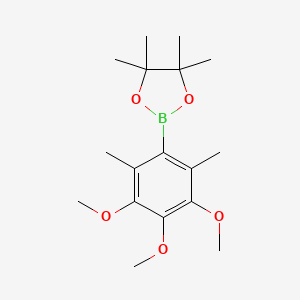
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)
